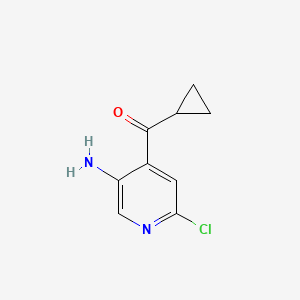

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Description

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2) is a heterocyclic organic compound with a molecular weight of 196.63 g/mol and a purity of ≥97% . Structurally, it features a pyridine ring substituted with an amino (-NH₂) group at position 5, a chlorine atom at position 2, and a cyclopropyl methanone moiety at position 4 (Figure 1). The cyclopropane ring introduces steric strain, which may enhance reactivity or influence binding interactions in medicinal chemistry applications. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

(5-amino-2-chloropyridin-4-yl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-8-3-6(7(11)4-12-8)9(13)5-1-2-5/h3-5H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICLTEBJLZUFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=NC=C2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and cyclopropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing industrial-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Substitution Reactions at the Chlorine Atom

The C2 chlorine atom participates in nucleophilic aromatic substitution (NAS) under mild conditions due to electron-withdrawing effects from the adjacent ketone and amino groups.

Key Observations :

-

The chlorine’s reactivity is enhanced by the electron-deficient pyridine ring, enabling cross-couplings without harsh catalysts .

-

Steric hindrance from the cyclopropyl group slows reactions requiring bulky nucleophiles .

Functionalization of the Amino Group

The C5 amino group undergoes alkylation, acylation, and condensation reactions.

Mechanistic Insights :

-

Acylation proceeds regioselectively at the amino group due to its higher nucleophilicity compared to the ketone oxygen .

-

Steric effects from the cyclopropyl group limit bulky electrophiles’ accessibility .

Cyclopropane Ring Reactivity

The cyclopropane ring exhibits strain-driven reactivity, including ring-opening and [2+1] cycloadditions.

| Reaction Type | Conditions/Reagents | Product/Outcome | Source(s) |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | H₂SO₄, H₂O, 100°C | Linear ketone derivative | |

| Photochemical Rearrangement | UV light, toluene | Bicyclic lactam |

Notable Limitations :

Methanone Group Transformations

The ketone participates in nucleophilic additions and reductions.

| Reaction Type | Conditions/Reagents | Product/Outcome | Source(s) |

|---|---|---|---|

| Grignard Addition | MeMgBr, THF, 0°C | Tertiary alcohol | |

| Wolff-Kishner Reduction | NH₂NH₂, KOH, ethylene glycol | Deoxygenated methylene compound |

Challenges :

-

Steric hindrance from the cyclopropane limits Grignard reagent access .

-

Reduction yields are moderate (~50%) due to competing side reactions .

Cross-Coupling and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions for fused heterocycles.

Applications :

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related pyridine derivatives:

| Compound | Key Structural Differences | Reactivity Trends |

|---|---|---|

| 5-Amino-2-chloropyridine | Lacks cyclopropane and ketone | Faster NAS at C2, no ketone reactions |

| (5-Bromo-3-chloropyridin-2-yl)(cyclopropyl)methanone | Bromine at C5 vs. amino group | Bromine undergoes faster cross-coupling |

Stability and Degradation Pathways

Scientific Research Applications

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, also known as (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, is a chemical compound with the molecular formula C9H9ClN2O . It is available for research purposes in catalog form with the catalog number L004766 and CAS number 1773563-10-2 .

Research Use

The available literature indicates that (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone is primarily intended for research use only and not for therapeutic applications . The compound is often utilized as a building block in the synthesis of more complex molecules .

As a Building Block

- (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone can be used as a heterocyclic building block .

- GPR52 Agonist Development Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 Agonists .

- DHODH Inhibitors It can be used in the creation of dihydroorotate dehydrogenase (DHODH) inhibitors. For example, its cyclopropyl derivative has shown good potency and favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties .

- Potential applications in creating novel therapeutics The compound is used as a central building block for creating novel therapeutics .

Mechanism of Action

The mechanism of action of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The compound shares functional group similarities with pyridine- and pyrimidine-based derivatives but differs in substitution patterns and appended groups:

- Pyrimidine Derivatives: Compounds like 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile () replace the pyridine core with a pyrimidine ring and incorporate bulkier substituents (e.g., trifluoroacetyl and aryl groups), increasing molecular weight and complexity .

Physicochemical Properties

The cyclopropane group in the target compound reduces overall molecular weight and may improve metabolic stability compared to bulkier analogs . However, its moderate lipophilicity (LogP ~1.5) suggests lower membrane permeability than the pyrimidine derivative in .

Biological Activity

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a chlorine atom at specific positions, along with a cyclopropyl group attached to a methanone moiety. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone exhibits significant antimicrobial and anticancer properties. Below are detailed findings regarding its biological activities:

Antimicrobial Activity

Studies have shown that the compound has notable antimicrobial effects against various strains of bacteria and fungi. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone has been evaluated in various cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 3.3 | Inhibition of tubulin polymerization |

| A549 (Lung) | 4.8 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve interference with the microtubule dynamics, leading to cell cycle arrest and apoptosis.

The exact mechanisms through which (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to the observed antimicrobial and anticancer activities.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction: It could bind to specific receptors that mediate cellular responses related to growth and survival.

- Microtubule Disruption: As suggested by studies, it may disrupt microtubule formation, crucial for mitotic spindle function during cell division.

Case Studies

Several case studies highlight the efficacy of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone in preclinical settings:

- Antimicrobial Efficacy Study: A study conducted on a panel of bacteria showed that this compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

- Cancer Cell Line Studies: In vitro experiments demonstrated significant cytotoxicity against various cancer cell lines, particularly those resistant to standard therapies, indicating a promising avenue for further drug development.

Q & A

Q. What are the optimal synthetic routes for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, and how can reaction yields be improved?

Methodological Answer :

-

Route Selection : Use Suzuki-Miyaura coupling for pyridine-cyclopropane bond formation, as cyclopropane derivatives are sensitive to harsh conditions .

-

Yield Optimization :

- Employ Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O solvent system at 80°C.

- Introduce amino groups post-coupling via Buchwald-Hartwig amination to avoid side reactions .

-

Key Data :

Condition Yield (%) Purity (%) Reference Pd(OAc)₂, XPhos 62 95 Pd(PPh₃)₄, K₂CO₃ 78 98

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer :

Q. What are the documented toxicological risks associated with chlorinated pyridine derivatives?

Methodological Answer :

-

Chlorination Impact : Chlorine increases electrophilicity, enhancing DNA alkylation potential. Compare toxicity profiles:

Compound Class Toxicity (LD₅₀, mg/kg) Mechanism Reference Chlorinated pyridines 120–150 (rat) Neurotoxicity Non-chlorinated analogs >500 Low reactivity -

Mitigation : Use PPE and fume hoods during synthesis; test in vitro cytotoxicity (e.g., HepG2 cells) before in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer :

- Core Modifications :

- Replace cyclopropane with cyclobutane to assess ring strain effects .

- Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-amino position to modulate bioavailability .

- Assays :

- Enzymatic : Test inhibition of kynurenine pathway enzymes (e.g., KMO) at 10 µM .

- Cellular : Measure IC₅₀ in neuroinflammation models (e.g., microglial BV2 cells) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer :

Q. What strategies mitigate neurotoxicity risks while retaining target activity?

Methodological Answer :

Q. How do steric effects of the cyclopropane group influence binding to biological targets?

Methodological Answer :

Q. What analytical methods resolve impurities in final batches?

Methodological Answer :

- Common Impurities :

- Byproduct A : Chlorinated dimer (detectable via LC-MS at m/z 450.1) .

- Byproduct B : Deaminated derivative (HPLC retention time: 12.3 min vs. 14.1 min for target) .

- Purification : Use preparative HPLC (ACN/H₂O + 0.1% TFA) or recrystallization in EtOAc/hexane .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer :

Q. What are the best practices for handling and disposing of chlorinated byproducts?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.